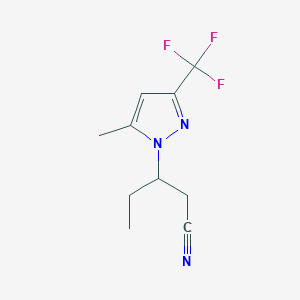

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile

Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical applications.

Properties

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESHRDIOBWQKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N1C(=CC(=N1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile has a wide range of scientific research applications, including:

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(Trifluoromethyl)-1H-pyrazole

- 5-Methyl-1H-pyrazole

- 3-(Trifluoromethyl)-5-methyl-1H-pyrazole

Uniqueness

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is unique due to the presence of both the trifluoromethyl and pentanenitrile groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds .

Biological Activity

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, modifications to the pyrazole ring can be achieved through various synthetic routes, including nucleophilic substitutions and cyclization reactions.

Anti-inflammatory Activity

Research indicates that derivatives of trifluoromethyl pyrazoles exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed anti-inflammatory activity ranging from 47% to 76% compared to indomethacin, a standard anti-inflammatory drug . The compounds were evaluated using the carrageenan-induced rat paw edema model, which is a common method for assessing anti-inflammatory effects.

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated. For example, related pyrazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including pancreatic cancer cells. The IC50 values for these compounds were reported as low as 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating strong cytotoxicity towards cancerous cells while maintaining a comparatively higher IC50 value of 0.36 µM against normal human lung fibroblasts (WI38) .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives act as COX inhibitors, which play a crucial role in inflammation pathways.

- DNA Intercalation : Some studies suggest that certain structural characteristics allow these compounds to intercalate DNA, disrupting cancer cell proliferation .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.